molecular formula C12H15N3 B13643232 5-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine

5-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine

Cat. No.: B13643232
M. Wt: 201.27 g/mol
InChI Key: GAELYXRTGBDAED-UHFFFAOYSA-N
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Description

5-Methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C11H14N4 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine typically involves the reaction of 4-methylbenzylamine with 5-methyl-1H-pyrazole-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of pyrazole-3-carboxylic acid derivatives.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-Methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine: Similar structure but contains a triazole ring instead of a pyrazole ring.

    5-Methyl-1-(4-methylbenzyl)-1H-indole-2,3-dione: Contains an indole ring and is used in different applications.

Uniqueness

5-Methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

5-methyl-1-[(4-methylphenyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C12H15N3/c1-9-3-5-11(6-4-9)8-15-10(2)7-12(13)14-15/h3-7H,8H2,1-2H3,(H2,13,14)

InChI Key

GAELYXRTGBDAED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC(=N2)N)C

Origin of Product

United States

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